molecular formula C9H16O2 B2454863 [1-(Oxolan-2-yl)cyclobutyl]methanol CAS No. 2143421-44-5

[1-(Oxolan-2-yl)cyclobutyl]methanol

Cat. No.: B2454863
CAS No.: 2143421-44-5
M. Wt: 156.225
InChI Key: JWCYZIVRBGBNPI-UHFFFAOYSA-N
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Description

[1-(Oxolan-2-yl)cyclobutyl]methanol: is a chemical compound with the molecular formula C9H16O2. It is also known by its IUPAC name, (1-(tetrahydrofuran-2-yl)cyclobutyl)methanol . This compound is characterized by the presence of a cyclobutyl ring attached to a tetrahydrofuran ring, with a methanol group attached to the cyclobutyl ring. It is a liquid at room temperature and is used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of [1-(Oxolan-2-yl)cyclobutyl]methanol involves several stepsThe reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. The use of automated reactors and precise control of reaction parameters are key to achieving high yields and purity in industrial production .

Chemical Reactions Analysis

[1-(Oxolan-2-yl)cyclobutyl]methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield a carboxylic acid, while reduction with NaBH4 may yield a primary alcohol .

Scientific Research Applications

[1-(Oxolan-2-yl)cyclobutyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various medical conditions.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of [1-(Oxolan-2-yl)cyclobutyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

[1-(Oxolan-2-yl)cyclobutyl]methanol can be compared with other similar compounds, such as:

    Cyclobutanol: Similar in structure but lacks the tetrahydrofuran ring.

    Tetrahydrofuran-2-methanol: Contains the tetrahydrofuran ring but lacks the cyclobutyl ring.

    Cyclobutylmethanol: Contains the cyclobutyl ring but lacks the tetrahydrofuran ring.

The uniqueness of this compound lies in its combined cyclobutyl and tetrahydrofuran rings, which confer distinct chemical and physical properties .

Properties

IUPAC Name

[1-(oxolan-2-yl)cyclobutyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYZIVRBGBNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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